Lipophilicity (XLogP3) Advantage Over the 4‑Methoxy Analog: +0.7 Units
The target compound displays a computed XLogP3 of 4.7, which is 0.7 units higher than the 4‑methoxy analog (XLogP3 = 4.0) [1][2]. This difference reflects the replacement of the polar methoxy oxygen with a hydrophobic bromine atom. A higher logP correlates with enhanced passive membrane diffusion and is a key selection criterion in cell‑based phenotypic screening and CNS‑drug–discovery programs where logP between 3 and 5 is often targeted.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | 5-[(4-Methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H‑pyrazole‑4‑carbaldehyde oxime (CAS 321998‑21‑4): XLogP3 = 4.0 |
| Quantified Difference | +0.7 (17.5 % higher) |
| Conditions | XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
A 0.7 logP increase can translate into a significant change in membrane permeation rate; the bromo compound is predicted to cross lipid bilayers appreciably faster than its methoxy congener, which matters directly for intracellular target engagement and cell‑based assay design.
- [1] PubChem Compound Summary for CID 9559863. 5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 9559862. 5-[(4-Methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime. National Center for Biotechnology Information (2026). View Source
